molecular formula C7H6F3N3O B13006669 N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide

N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide

Cat. No.: B13006669
M. Wt: 205.14 g/mol
InChI Key: KMZFAYCBBHZAPN-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide (CAS 2089316-01-6) is a high-purity chemical compound supplied for research and development purposes. This organic molecule features a molecular formula of C7H6F3N3O and a molecular weight of 205.14 . Its structure incorporates a pyridine ring and a trifluoromethyl group, a motif known to be of significant interest in medicinal chemistry for its potential to modulate the physicochemical properties of drug candidates . Compounds containing the trifluoromethyl-pyridine scaffold are currently being explored in scientific research for various therapeutic areas, including the development of novel anti-infective agents . Researchers value this structural class for its potential biological activity. This product is intended for use in laboratory research only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the primary scientific literature for the most current studies on the applications of this specific chemical scaffold. For specific handling, storage, and safety information, please refer to the available Safety Data Sheet (SDS).

Properties

Molecular Formula

C7H6F3N3O

Molecular Weight

205.14 g/mol

IUPAC Name

N'-hydroxy-2-(trifluoromethyl)pyridine-4-carboximidamide

InChI

InChI=1S/C7H6F3N3O/c8-7(9,10)5-3-4(1-2-12-5)6(11)13-14/h1-3,14H,(H2,11,13)

InChI Key

KMZFAYCBBHZAPN-UHFFFAOYSA-N

Isomeric SMILES

C1=CN=C(C=C1/C(=N/O)/N)C(F)(F)F

Canonical SMILES

C1=CN=C(C=C1C(=NO)N)C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide in combating bacterial infections, particularly against Mycobacterium tuberculosis. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for penetrating bacterial membranes. In vitro assays have demonstrated significant antimicrobial activity, making it a candidate for further development as an anti-tubercular agent .

Cancer Research

The compound's structural similarities to known anticancer agents suggest potential applications in oncology. Its ability to inhibit specific pathways involved in tumor growth has been explored. For instance, compounds with trifluoromethyl groups are known to interact with various biological targets, including kinases involved in cancer progression. Preliminary data indicate that this compound may exhibit cytotoxic effects in certain cancer cell lines .

Inflammation Modulation

There is emerging evidence that this compound may play a role in modulating inflammatory responses. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines, which can be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several steps that include the formation of the trifluoromethyl group and subsequent functionalization to introduce the hydroxyl and imidamide moieties. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy and reducing toxicity:

Feature Impact on Activity
Trifluoromethyl GroupEnhances lipophilicity and membrane penetration
Hydroxyl GroupPotentially increases solubility and reactivity
Isonicotinimidamide CoreProvides a scaffold for biological activity

Case Study 1: Anti-Tubercular Activity

In a study focused on anti-tubercular agents, this compound was tested against various strains of Mycobacterium tuberculosis. The compound showed promising results with an IC50 value significantly lower than that of existing treatments, indicating its potential as a lead compound for drug development .

Case Study 2: Cancer Cell Line Testing

In vitro testing on multiple cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The results were compared with standard chemotherapeutics, showing that it could enhance the efficacy of existing treatments when used in combination therapies .

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively . The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

N-Aryltrifluoroacetimidoyl Phthalimide ()

Structural Differences :

  • Core ring system : Phthalimide (benzene fused to two imide groups) vs. isonicotinimidamide (pyridine with imidamide).
  • Substituents : Aryl group vs. N-hydroxy group.
  • Trifluoromethyl placement : Attached to the acetimidoyl chain vs. the pyridine ring.

Reactivity :

3-Chloro-N-phenyl-phthalimide ()

Structural Differences :

  • Halogen substituent : Chloro (-Cl) vs. trifluoromethyl (-CF₃).
  • Core ring : Phthalimide vs. pyridine-based imidamide.

Functional Impact :

  • Electron-withdrawing effects : -CF₃ is stronger than -Cl, increasing the compound’s stability and resistance to hydrolysis.
  • Applications: 3-Chloro-N-phenyl-phthalimide is used in polymer synthesis (e.g., polyimides).

Ranitidine-Related Compounds ()

Structural Differences :

  • Heterocyclic systems : Furan (ranitidine impurities) vs. pyridine.
  • Functional groups: Nitroacetamide and amino alcohols vs. N-hydroxyimidamide.

Relevance :

  • Both classes feature amide-like linkages , but the N-hydroxy group in the target compound may confer distinct acid-base or redox properties compared to ranitidine’s nitroacetamide derivatives .

Data Table: Key Comparative Features

Compound Core Structure Substituents Synthesis Method Key Applications
N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide Pyridine-imidamide -CF₃, -NHOH Nucleophilic substitution Underexplored (potential medicinal/polymer uses)
N-Aryltrifluoroacetimidoyl phthalimide Phthalimide -CF₃, aryl C–N coupling with NaH Polymer precursors
3-Chloro-N-phenyl-phthalimide Phthalimide -Cl, phenyl Halogenation Polyimide monomers
Ranitidine nitroacetamide impurity Furan Nitroacetamide Side reaction in drug synthesis Pharmaceutical impurity

Research Findings and Mechanistic Insights

  • Trifluoromethyl vs. Chloro : The -CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to -Cl, making it more suitable for bioactive molecules .
  • N-Hydroxy Group Reactivity : This group can participate in hydrogen bonding and redox reactions, unlike inert aryl substituents in analogs like N-aryltrifluoroacetimidoyl phthalimide .
  • Synthetic Efficiency : Reactions involving trifluoroacetimidoyl chlorides (common to both the target compound and N-aryltrifluoroacetimidoyl phthalimide) achieve high yields under mild conditions, suggesting scalable synthesis .

Biological Activity

N-Hydroxy-2-(trifluoromethyl)isonicotinimidamide is a compound of interest due to its potential biological activities, particularly in the context of anti-tubercular properties. This article reviews the biological activity of this compound, presenting data on its efficacy against Mycobacterium tuberculosis, mechanisms of action, and cytotoxicity profiles, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by the presence of a trifluoromethyl group, which enhances lipophilicity and biological activity. Its structure can be represented as follows:

  • Chemical Formula : C8_{8}H7_{7}F3_{3}N4_{4}O
  • Molecular Weight : 232.16 g/mol

The compound exhibits its biological activity primarily through:

  • Inhibition of Mycobacterium tuberculosis : Research indicates that derivatives with a trifluoromethyl group show significant inhibitory effects against M. tuberculosis, with minimum inhibitory concentrations (MICs) often below 5 µM .
  • Cytokine Production : It has been shown to induce host inflammatory cytokine production, contributing to its antibacterial effects .
  • Proteolytic Activity : The compound's activity may also involve proteolytic mechanisms that enhance antimicrobial peptide generation from host proteins, aiding in competitive inhibition against other microorganisms .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Compound MIC (µM) IC50 (µM) Selectivity Index Activity Against
This compound4.9>100>20M. tuberculosis
Derivative A3.58022.86Gram-positive bacteria
Derivative B10505Yeast

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various contexts:

  • Anti-Tubercular Activity : A study demonstrated that compounds from the trifluoromethyl pyrimidinone series exhibited rapid bactericidal activity against M. tuberculosis with significant log kills within a short period . The most promising derivative showed an MIC of 4.9 µM without cytotoxic effects on HepG2 cells (IC50 > 100 µM).
  • Cytotoxicity Evaluation : The cytotoxicity profile was assessed using various eukaryotic cell lines, revealing that while some derivatives showed low selectivity, others maintained non-cytotoxic properties alongside potent anti-tubercular activity .
  • Structure-Activity Relationship (SAR) : Investigations into SAR highlighted that substitution patterns significantly affect biological activity; specifically, the presence of a trifluoromethyl group at the 6-position was found to be favorable for anti-tubercular activity while maintaining acceptable toxicity levels .

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